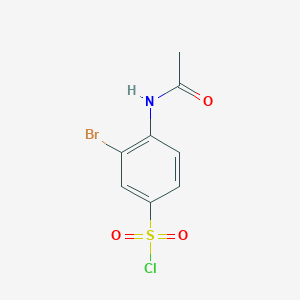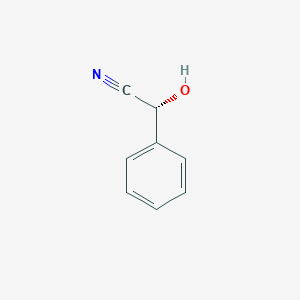![molecular formula C14H16N6O B110974 6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 1006326-38-0](/img/structure/B110974.png)
6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C14H16N6O and its molecular weight is 284.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
This compound exhibits potential antibacterial properties due to its imidazole moiety, which is known to interfere with the synthesis of bacterial cell walls and DNA. It can be particularly effective against drug-resistant strains, providing a new avenue for treating infections that do not respond to traditional antibiotics .
Antimycobacterial Activity
The structure of this compound suggests it could be effective in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Research indicates that similar structures have shown potent antimycobacterial activity, which could be explored further with this compound .
Anti-inflammatory Properties
Compounds with an imidazole ring, such as this one, have been reported to exhibit anti-inflammatory effects. This could be beneficial in the development of new medications for chronic inflammatory diseases .
Antitumor Potential
The presence of the pyrazole moiety in this compound’s structure is associated with antitumor activities. It could be used in the synthesis of drugs aimed at various forms of cancer, potentially inhibiting tumor growth and proliferation .
Antidiabetic Effects
Research on imidazole derivatives has shown that they can play a role in managing diabetes by influencing blood sugar levels. This compound could contribute to the development of new antidiabetic drugs .
Antiviral Uses
Given the broad range of biological activities of imidazole-containing compounds, there is a possibility that this compound could have antiviral applications. It might inhibit the replication of viruses or interfere with their ability to infect host cells .
Antioxidant Properties
The compound’s structure suggests it could have antioxidant properties, helping to neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Antiparasitic Activity
Compounds with similar structures have been used in the treatment of parasitic infections. This compound could be explored for its efficacy against diseases caused by parasites, such as leishmaniasis and malaria .
properties
IUPAC Name |
6-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-4-20-6-10(7(2)19-20)12-9(5-15)13(16)21-14-11(12)8(3)17-18-14/h6,12H,4,16H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOFDJPUGZLHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)









